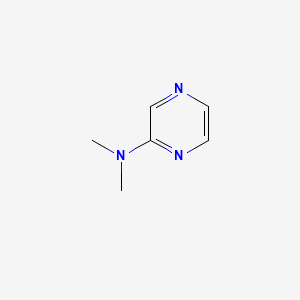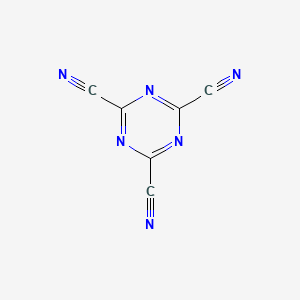
6-Amino-1-heptyl-2-oxopyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-1-heptyl-2-oxopyrimidine-5-carbonitrile is a heterocyclic compound with a unique structure that includes a pyrimidine ring
Méthodes De Préparation
The synthesis of 6-Amino-1-heptyl-2-oxopyrimidine-5-carbonitrile can be achieved through several methods. One common approach is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions . The reaction conditions typically include the use of a catalyst such as hydrochloric acid or acetic acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
6-Amino-1-heptyl-2-oxopyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
6-Amino-1-heptyl-2-oxopyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Amino-1-heptyl-2-oxopyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound may interfere with cellular processes such as DNA replication or protein synthesis .
Comparaison Avec Des Composés Similaires
6-Amino-1-heptyl-2-oxopyrimidine-5-carbonitrile can be compared to other similar compounds, such as:
2-Oxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile: Lacks the heptyl group, which may affect its biological activity and chemical reactivity.
4-Imino-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile: Similar structure but without the heptyl group, leading to different properties.
3-Heptyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile: Lacks the imino group, which may influence its reactivity and applications.
Propriétés
Numéro CAS |
53608-90-5 |
|---|---|
Formule moléculaire |
C12H18N4O |
Poids moléculaire |
234.3 g/mol |
Nom IUPAC |
6-amino-1-heptyl-2-oxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H18N4O/c1-2-3-4-5-6-7-16-11(14)10(8-13)9-15-12(16)17/h9H,2-7,14H2,1H3 |
Clé InChI |
AYYVVJSLDUCYAO-UHFFFAOYSA-N |
SMILES |
CCCCCCCN1C(=C(C=NC1=O)C#N)N |
SMILES canonique |
CCCCCCCN1C(=C(C=NC1=O)C#N)N |
Key on ui other cas no. |
53608-90-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















